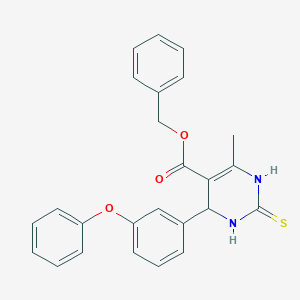
Benzyl 6-methyl-4-(3-phenoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyrimidinones/thiones. This compound is characterized by its unique structure, which includes a benzyl group, a phenoxyphenyl group, and a sulfanylidene group attached to a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve the use of high-throughput techniques and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Medicine: Research has indicated its potential as an antileishmanial agent, showing promising activity against Leishmania major promastigotes.
Industry: It is utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound interacts with pteridine reductase 1, a validated leishmanial target. This interaction involves hydrogen bonding with the enzyme cofactor, nicotinamide adenine dinucleotide phosphate (NADP), leading to inhibition of the enzyme’s activity .
Comparison with Similar Compounds
BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other dihydropyrimidinone/thione derivatives. Similar compounds include:
3,4-Dihydropyrimidinones: These compounds share the tetrahydropyrimidine core but differ in the substituents attached to the ring.
Thione derivatives: These compounds have a similar sulfanylidene group but may vary in other functional groups. The uniqueness of BENZYL 6-METHYL-4-(3-PHENOXYPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-17-22(24(28)29-16-18-9-4-2-5-10-18)23(27-25(31)26-17)19-11-8-14-21(15-19)30-20-12-6-3-7-13-20/h2-15,23H,16H2,1H3,(H2,26,27,31) |
InChI Key |
LXYZFYZHIWAOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















